molecular formula C12H13ClN2O B8621113 4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole

Cat. No.: B8621113
M. Wt: 236.70 g/mol
InChI Key: OGJMMDAARSUYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. These compounds are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-nitro-1H-imidazole
  • 5-chloro-2-methyl-1H-imidazole
  • 4-bromo-2-methyl-1H-imidazole

Uniqueness

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group and the chlorine atom at specific positions on the imidazole ring can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole

InChI

InChI=1S/C12H13ClN2O/c1-9-14-11(12(13)15-9)8-16-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

OGJMMDAARSUYRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)COCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-{1-cyano-2-[(phenylmethyl)oxy]ethyl}acetamide (1.64 g, 7.5 mmol), triphenylphosphine (4.9 g, 18.8 mmol), and carbon tetrachloride (1.8 mL, 18.8 mmol) in acetonitrile (75 mL) was heated at 45° C. for 6 h. The reaction was concentrated and the residue was stirred in CH2Cl2 (80 mL) and 0.5 N NaOH (70 mL) for 15 min. The organic layer was isolated, dried (Na2SO4), filtered, concentrated and the residue was purified by silica gel flash column chromatography (5-70% EtOAc:hexanes) to give the title compound as a yellow solid, in assumed quantitative yield due to inseparable triphenylphosphine oxide. 1H NMR (400 MHz, CDCl3) δ ppm 7.28-7.37 (m, 5H), 4.50 (s, 2H), 4.48 (s, 2H), 2.37 (s, 3H).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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